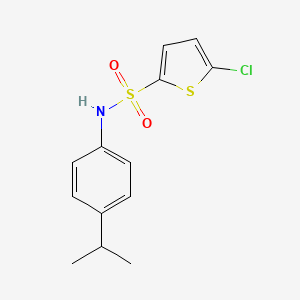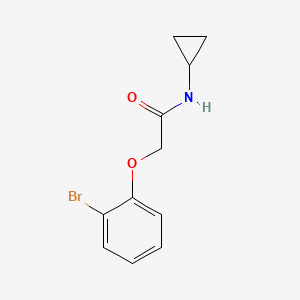
2-(2-bromophenoxy)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-N-cyclopropylacetamide is an organic compound that features a bromophenoxy group attached to a cyclopropylacetamide moiety
Mechanism of Action
Target of Action
A structurally similar compound, (2z)-2-(benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid, has been reported to interact with theGenome polyprotein in Hepatitis C Virus (HCV) .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target protein .
Biochemical Pathways
The compound might be involved in theSonogashira Coupling reaction, a process that involves the coupling of terminal alkynes with aryl or vinyl halides .
Result of Action
It’s likely that the compound’s interaction with its target protein leads to changes in cellular processes, potentially affecting cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenoxy)-N-cyclopropylacetamide typically involves the reaction of 2-bromophenol with cyclopropylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be summarized as follows:
Formation of 2-bromophenoxy intermediate: 2-bromophenol is reacted with an acylating agent to form 2-bromophenoxyacetyl chloride.
Amidation reaction: The intermediate is then reacted with cyclopropylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced amide or amine derivatives.
Hydrolysis: Formation of carboxylic acid and cyclopropylamine.
Scientific Research Applications
2-(2-Bromophenoxy)-N-cyclopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
2-(2-Chlorophenoxy)-N-cyclopropylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)-N-cyclopropylacetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodophenoxy)-N-cyclopropylacetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromophenoxy)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can result in distinct biological activities and binding affinities, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQADJKOBUATWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5847002.png)
![2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE](/img/structure/B5847013.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5847033.png)
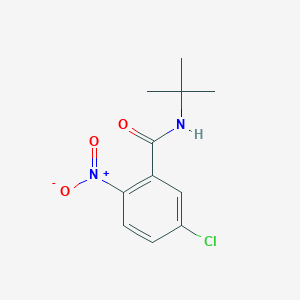
![1-[2-(2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5847043.png)
![5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5847045.png)
![1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one](/img/structure/B5847066.png)
![N-benzyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5847073.png)
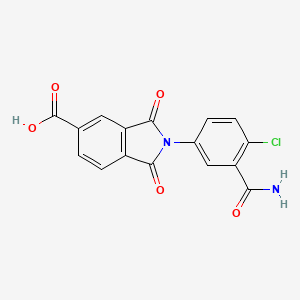

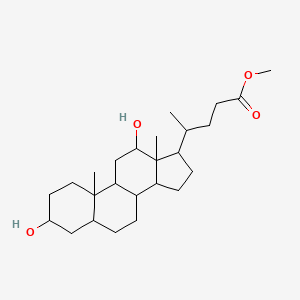
![4-chloro-N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5847096.png)
